Product packaging for 7,8-Dimethoxyflavanone(Cat. No.:CAS No. 73413-67-9)

7,8-Dimethoxyflavanone

Cat. No.: B1628285
CAS No.: 73413-67-9
M. Wt: 284.31 g/mol
InChI Key: FBVLIZHTSCLZRG-UHFFFAOYSA-N
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Description

Contextualization within Flavonoid Chemistry and Biology

Flavonoids are a diverse group of natural substances with variable phenolic structures, found widely in fruits, vegetables, grains, and other plant-based products. nih.gov They are a significant class of plant secondary metabolites, with over 4000 distinct flavonoids identified. researchgate.net These compounds are recognized for their beneficial effects on health, which is attributed to a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-mutagenic properties. nih.gov

Within the broad category of flavonoids, there are several subclasses, including flavones, flavonols, and flavanones. nih.gov Flavanones, characterized by a C6-C3-C6 skeleton, are distinguished from flavones by the saturation of the C2-C3 bond in their heterocyclic C ring. This structural feature is fundamental to their chemical properties and biological functions. researchgate.net Flavanones are commonly found in citrus fruits and are associated with a variety of health benefits, such as free radical-scavenging, antioxidant, and anti-inflammatory effects. nih.gov

7,8-Dimethoxyflavanone is a specific flavanone (B1672756) derivative. nih.gov Its structure features the characteristic flavanone backbone with two methoxy (B1213986) groups (-OCH₃) attached at the 7th and 8th positions of the A-ring. ontosight.ai This methoxylation pattern distinguishes it from many naturally occurring flavanones and is a key area of interest in synthetic and medicinal chemistry. While some sources describe it as a synthetic flavonoid compound derived from natural flavones biosynth.comcymitquimica.com, related hydroxylated and methoxylated flavanones have been isolated from natural sources like the plant Andrographis paniculata. caltagmedsystems.co.uknih.govnih.gov

Significance of Flavanone Derivatives in Academic Research

Flavanone derivatives are the subject of extensive academic research due to their wide spectrum of biological activities and potential as therapeutic agents. researchgate.netthieme-connect.com The flavanone structure is considered a "privileged structure" in drug discovery, meaning it can serve as a versatile scaffold for developing compounds that interact with multiple biological targets. researchgate.net

Research interest in flavanone derivatives is driven by their potential pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities. researchgate.netontosight.ai Scientists modify the basic flavanone structure by adding or altering substituent groups, such as hydroxyl (-OH) or methoxy (-OCH₃) groups, to enhance or modify their biological activities. researchgate.netwisdomlib.org These chemical modifications are a key direction in flavanone research, aiming to improve properties like metabolic stability and bioavailability, which can be limitations for naturally occurring flavonoids. researchgate.netnih.gov

The diverse biological potential of these compounds has led to investigations into their use for developing novel treatments for a range of neurological and inflammatory disorders. biosynth.comcymitquimica.com For instance, studies have explored their ability to inhibit key enzymes, modulate cell signaling pathways, and protect cells from damage. biosynth.comontosight.aiwisdomlib.org The continuous synthesis and biological evaluation of new flavanone derivatives underscore their importance as lead compounds in the search for new and effective therapeutic agents. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O4 B1628285 7,8-Dimethoxyflavanone CAS No. 73413-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-14-9-8-12-13(18)10-15(11-6-4-3-5-7-11)21-16(12)17(14)20-2/h3-9,15H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVLIZHTSCLZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572958
Record name 7,8-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73413-67-9
Record name 7,8-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization of 7,8 Dimethoxyflavanone

Total Synthesis Routes for the 7,8-Dimethoxyflavanone Scaffold

The total synthesis of this compound can be achieved through established methods for flavanone (B1672756) synthesis, typically involving the cyclization of a chalcone (B49325) precursor. A general and widely applicable method is the Claisen-Schmidt condensation to form the chalcone, followed by an acid- or base-catalyzed intramolecular Michael addition to yield the flavanone ring system.

A plausible synthetic route for this compound would commence with the reaction of a suitably substituted acetophenone, such as 2'-hydroxy-3',4'-dimethoxyacetophenone, with benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. This reaction forms the corresponding chalcone, 1-(2-hydroxy-3,4-dimethoxyphenyl)-3-phenyl-2-propen-1-one. Subsequent heating of this chalcone in the presence of an acid, such as sulfuric acid or hydrochloric acid, in a solvent like ethanol (B145695), would induce cyclization to afford this compound.

While specific literature detailing the total synthesis of the parent this compound is not abundant, the synthesis of closely related flavones provides strong evidence for this synthetic strategy. For instance, the synthesis of 7,8-dimethoxyflavone (B191122) has been reported, which often proceeds through the corresponding flavanone as an intermediate or can be synthesized from a chalcone precursor that could also yield the flavanone.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound has been explored to investigate structure-activity relationships. These syntheses often start from a pre-existing flavanone core or involve the cyclization of a more complex chalcone.

One study reported the synthesis of 5,2',5'-trihydroxy-7,8-dimethoxyflavanone analogues. scielo.br In this work, the synthesis of 5-hydroxy-7,8,3'-trimethoxyflavanone was achieved by reacting 5,7,8,3'-tetramethoxyflavanone with aluminium chloride in acetonitrile, which selectively demethylated the C-5 methoxy (B1213986) group. koreascience.kr This highlights a common strategy for producing hydroxylated derivatives from methoxylated precursors.

Another example is the preparation of 5,4′-dihydroxy-7,8-dimethoxyflavanone, which has been isolated from Dodonaea viscosa. thieme-connect.com The synthesis of such hydroxylated derivatives can be accomplished by using appropriately substituted benzaldehydes in the initial chalcone synthesis. For example, reacting 2'-hydroxy-3',4'-dimethoxyacetophenone with 4-hydroxybenzaldehyde (B117250) would be a direct route to the corresponding flavanone.

Furthermore, the derivatization of the flavanone scaffold can be achieved through various chemical modifications. For example, catalytic hydrogenation of the corresponding flavone (B191248), 7,8-dimethoxyflavone, using a palladium on charcoal catalyst can yield this compound. researchgate.net This reduction of the C2-C3 double bond is a common method for converting flavones to flavanones.

Table 1: Examples of Synthesized this compound Analogues

Compound Name Starting Materials/Precursors Key Reaction Type Reference
5-Hydroxy-7,8,3'-trimethoxyflavanone 5,7,8,3'-Tetramethoxyflavanone, Aluminium chloride Selective demethylation koreascience.kr
5,2',5'-Trihydroxy-7,8-dimethoxyflavanone (Not specified) (Not specified) scielo.br
5,4′-Dihydroxy-7,8-dimethoxyflavanone Isolated from Dodonaea viscosa Natural product isolation thieme-connect.com
This compound 7,8-Dimethoxyflavone, Pd/C, H₂ Catalytic hydrogenation researchgate.net

Biotransformation and Microbial Metabolism Studies of this compound

The study of how microorganisms metabolize flavonoids is a valuable tool for predicting their metabolic fate in mammals and for generating novel derivatives. While direct studies on the microbial metabolism of this compound are limited, research on the closely related 7,8-dimethoxyflavone and other flavanones provides significant insights.

A key study investigated the microbial transformation of 7,8-dimethoxyflavone with various microorganisms. tandfonline.comnih.gov Fermentation with Mucor ramannianus resulted in several metabolites, indicating that hydroxylation and demethylation are common metabolic pathways. tandfonline.comnih.gov The metabolites identified were 7,8-dimethoxy-4'-hydroxyflavone, 3',4'-dihydroxy-7,8-dimethoxyflavone, 7,3'-dihydroxy-8-methoxyflavone, 7,4'-dihydroxy-8-methoxyflavone, and 8-methoxy-7,3',4'-trihydroxyflavone. tandfonline.comnih.gov When Aspergillus flavus was used, it converted 7,8-dimethoxyflavone to a single metabolite, 7-hydroxy-8-methoxyflavone. tandfonline.comnih.govtandfonline.com These findings suggest that the methoxy groups of the 7,8-dimethoxy scaffold are susceptible to microbial enzymatic action, leading to a variety of hydroxylated and demethylated products.

General studies on the biotransformation of flavanones by microorganisms like Aspergillus niger have shown that reactions such as hydroxylation, reduction of the carbonyl group, and dehydrogenation to the corresponding flavone can occur. researchgate.netnih.gov For instance, Aspergillus niger has been shown to convert flavanone into flavone, flavan-4-ol, and various hydroxylated derivatives. researchgate.netnih.gov The biotransformation of 7-methoxyflavanone (B1630992) by Aspergillus ochraceus yielded (+)-2,4-trans-7-methoxyflavan-4-ol and 4'-hydroxy-7-methoxyflavone, demonstrating both reduction and hydroxylation. mdpi.com

These studies collectively suggest that if this compound were subjected to microbial biotransformation, a range of metabolites could be expected, including hydroxylated derivatives, products of C-ring modifications, and potentially the corresponding flavone through dehydrogenation.

Table 2: Microbial Metabolites of 7,8-Dimethoxyflavone

Parent Compound Microorganism Metabolite(s) Type of Reaction Reference
7,8-Dimethoxyflavone Mucor ramannianus 7,8-dimethoxy-4'-hydroxyflavone Hydroxylation tandfonline.comnih.gov
3',4'-dihydroxy-7,8-dimethoxyflavone Dihydroxylation tandfonline.comnih.gov
7,3'-dihydroxy-8-methoxyflavone Demethylation & Hydroxylation tandfonline.comnih.gov
7,4'-dihydroxy-8-methoxyflavone Demethylation & Hydroxylation tandfonline.comnih.gov
8-methoxy-7,3',4'-trihydroxyflavone Demethylation & Dihydroxylation tandfonline.comnih.gov
7,8-Dimethoxyflavone Aspergillus flavus 7-hydroxy-8-methoxyflavone Demethylation tandfonline.comnih.govtandfonline.com

Advanced Biological Activities and Mechanistic Investigations of 7,8 Dimethoxyflavanone

Antineoplastic and Cytotoxic Research of 7,8-Dimethoxyflavanone Analogues

The antineoplastic properties of this compound analogues have been a key area of investigation, with studies demonstrating their ability to inhibit the growth of various cancer cells. This research has encompassed profiling their cytotoxic effects, understanding their impact on cellular pathways, and exploring their potential to overcome multidrug resistance in cancer.

In Vitro Cytotoxicity Profiling in Cancer Cell Lines

The cytotoxic potential of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. Notably, (2S)-5-Hydroxy-7,8-dimethoxyflavanone has demonstrated weak activity against the human nasopharyngeal carcinoma cell line (KB) with an IC50 value of 12.86 µg/ml. chemfaces.com In a broader investigation, synthetic analogues of 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone exhibited potent cytotoxicity against murine leukemia (L1210), human chronic myelogenous leukemia (K562), and human lung carcinoma (A549) cell lines. nih.govkoreascience.kr One of these analogues, designated as compound III, showed a 2 to 7-fold stronger activity than the parent compound across these cell lines. nih.govkoreascience.kr

Another analogue, 5,7-dimethoxyflavone (B190784) (5,7-DMF), a methylated flavone (B191248), has shown significant anticancer activity against the liver cancer cell line HepG2, with an IC50 of 25 µM. nih.govathmsi.org This compound has been reported to be a more potent inhibitor of cell proliferation than its unmethylated counterpart, chrysin. nih.gov

Table 1: In Vitro Cytotoxicity of this compound Analogues

Compound Cancer Cell Line IC50/ED50 Value Source
(2S)-5-Hydroxy-7,8-dimethoxyflavanone Human nasopharyngeal carcinoma (KB) 12.86 µg/ml chemfaces.com
2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone (Compound I) Murine leukemia (L1210) 0.94 µg/ml koreascience.kr
Human chronic myelogenous leukemia (K562) 1.3 µg/ml koreascience.kr
Human lung carcinoma (A549) 13.7 µg/ml koreascience.kr
Analogue of 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone (Compound III) Murine leukemia (L1210), Human chronic myelogenous leukemia (K562), Human lung carcinoma (A549) 2-7 times stronger than Compound I nih.govkoreascience.kr
5,7-Dimethoxyflavone (5,7-DMF) Liver cancer (HepG2) 25 µM nih.govathmsi.org

Molecular Mechanisms of Action in Cell Proliferation and Apoptosis Pathways

The anticancer effects of this compound analogues are rooted in their ability to modulate key cellular processes such as proliferation and apoptosis. Research indicates that these compounds can induce apoptosis, or programmed cell death, in cancer cells. For instance, 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF) has been shown to induce apoptosis in gastric cancer cells. archivesofmedicalscience.com

The induction of apoptosis is often linked to the modulation of specific signaling pathways. Studies have implicated the involvement of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival. nih.gov Furthermore, some analogues trigger Bax-dependent caspase-3 mediated apoptosis. researchgate.net The process of apoptosis is further evidenced by morphological changes in cells, such as membrane blebbing, shrinkage, and fragmentation. mdpi.com

In addition to inducing apoptosis, these compounds can also arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation. 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone, for example, causes G1 phase arrest in gastric cancer cells. archivesofmedicalscience.comarchivesofmedicalscience.com Similarly, 5,7-dimethoxyflavone has been observed to induce a sub-G1 arrest in HepG2 liver cancer cells, indicative of apoptosis. nih.govathmsi.org Other analogues have been shown to cause cell cycle arrest at the G2/M phase. researchgate.net

Modulation of Multidrug Resistance (MDR) via P-glycoprotein Inhibition by this compound Analogues

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). researchgate.netnih.gov Certain this compound analogues have emerged as promising agents to counteract this resistance.

5-hydroxy-7,8-dimethoxyflavanone (B1148985) has been identified as a competitive inhibitor of P-gp. researchgate.netnih.govnih.gov This was demonstrated by its ability to inhibit the efflux of known P-gp substrates like rhodamine 123 and doxorubicin. researchgate.netnih.gov By competing with chemotherapeutic drugs for binding to P-gp, this flavanone (B1672756) analogue can increase the intracellular concentration of the anticancer drugs, thereby restoring their efficacy in resistant cells. researchgate.netnih.gov Docking simulations have further supported these findings, showing that 5-hydroxy-7,8-dimethoxyflavanone has a binding affinity to P-gp similar to that of verapamil, a known P-gp inhibitor. researchgate.netnih.gov

The function of P-glycoprotein is intrinsically linked to its conformational changes and ATPase activity, which provides the energy for drug efflux. nih.gov Studies on 5-hydroxy-7,8-dimethoxyflavanone have revealed that it only slightly alters the conformation of P-gp. researchgate.netnih.govnih.gov Moreover, it was found to stimulate the ATPase activity of P-gp only at very high concentrations (100 μg/mL). researchgate.netnih.gov This suggests that its primary mechanism of MDR reversal is through competitive inhibition of substrate binding rather than a significant alteration of the protein's enzymatic function.

Anti-inflammatory Research of this compound

Beyond their anticancer properties, this compound and its analogues have demonstrated notable anti-inflammatory activities. These compounds have been shown to modulate key inflammatory pathways, suggesting their potential in treating inflammatory conditions.

Research has shown that 5-hydroxy-7,8-dimethoxyflavanone can significantly inhibit the transcriptional activity of NF-κB, a key regulator of the inflammatory response. acs.orgresearchgate.netnih.gov This inhibition of NF-κB leads to a reduction in the production of pro-inflammatory cytokines. Specifically, 5-hydroxy-7,8-dimethoxyflavanone has been found to decrease the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and macrophage inflammatory protein-2 (MIP-2) from stimulated macrophage cells. chemfaces.comchemfaces.comchemfaces.com This compound also inhibits the production of nitric oxide (NO), another important mediator of inflammation. chemfaces.com These findings highlight the potential of this compound analogues as anti-inflammatory agents.

In Vitro Anti-inflammatory Efficacy in Cellular Models (e.g., RAW 264.7 cells)

Research has demonstrated the anti-inflammatory potential of this compound and its derivatives in in vitro settings. Studies utilizing RAW 264.7 macrophages, a common cell line for inflammation research, have shown that these compounds can significantly mitigate the inflammatory response triggered by stimulants like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). acs.orgresearchgate.net

Specifically, 5-hydroxy-7,8-dimethoxyflavanone has been identified as a potent inhibitor of the transcriptional activity of nuclear factor-kappa B (NF-κB) in these stimulated macrophage cells. acs.orgresearchgate.net NF-κB is a key protein complex that controls the transcription of DNA, cytokine production, and cell survival, playing a critical role in the inflammatory response. By inhibiting NF-κB, 5-hydroxy-7,8-dimethoxyflavanone effectively dampens the cellular inflammatory cascade. acs.orgresearchgate.net

The anti-inflammatory activity of these flavanone derivatives provides a foundation for further investigation into their therapeutic potential for inflammatory conditions. acs.orgresearchgate.net

Modulation of Inflammatory Mediators and Cytokines (e.g., TNF-α, IL-1β, IL-6, MIP-2, Nitric Oxide)

This compound and its related compounds have been shown to effectively modulate the production of key inflammatory mediators and cytokines. In studies involving RAW 264.7 macrophages stimulated with LPS and IFN-γ, 5-hydroxy-7,8-dimethoxyflavanone significantly decreased the secretion of several pro-inflammatory molecules. acs.orgchemfaces.com

These include a reduction in tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), macrophage inflammatory protein-2 (MIP-2), and nitric oxide (NO). acs.orgchemfaces.comresearchgate.net These molecules are central to the inflammatory process, with TNF-α and IL-1β being potent pyrogens and mediators of inflammation, IL-6 playing a role in both acute and chronic inflammation, MIP-2 acting as a chemoattractant for neutrophils, and NO being a key inflammatory mediator. acs.orgchemfaces.comresearchgate.net

The ability of these flavanones to suppress a range of pro-inflammatory cytokines and mediators highlights their potential as multi-target anti-inflammatory agents. acs.org

Cyclooxygenase (COX-1, COX-2) Inhibition Profiles

While direct and specific data on the COX-1 and COX-2 inhibition profiles of this compound is limited, the broader class of flavonoids has been extensively studied for their effects on these enzymes. Cyclooxygenase (COX) enzymes are responsible for the formation of prostaglandins, which are key mediators of inflammation and pain. d-nb.infonih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. d-nb.infonih.gov

Some flavonoids have demonstrated the ability to inhibit both COX-1 and COX-2 enzymes. researchgate.net For instance, studies have shown that certain flavones can bind to the active site of COX-2, interfering with its function and reducing the production of pro-inflammatory prostaglandins. researchgate.net The inhibitory activity of flavonoids is often linked to their chemical structure, with the presence and position of hydroxyl and methoxy (B1213986) groups influencing their potency and selectivity. iiarjournals.org For example, the addition of a methoxy group to the flavone structure has been observed to affect its membrane permeability and PGE2 inhibitory activity. iiarjournals.org

It is important to note that while some flavonoids show promise as COX inhibitors, their selectivity for COX-2 over COX-1 varies. d-nb.info Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. d-nb.info

Neuropharmacological Research on this compound and Related Flavonoids

Neuroprotective Potentials and Related Cellular Mechanisms

Flavonoids, including this compound and its analogs, have garnered significant interest for their neuroprotective properties. lookchem.com Research suggests that these compounds may offer protection against neurodegenerative diseases like Alzheimer's and Parkinson's by mitigating oxidative stress and inflammation within neural tissues. lookchem.com

One of the key mechanisms underlying their neuroprotective effects is the activation of the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes. Additionally, some flavonoids have been shown to inhibit apoptosis in neuronal cells by modulating the PI3K/Akt signaling pathway. In the context of neuroinflammation, certain flavones have demonstrated the ability to inhibit the production of pro-inflammatory cytokines, further contributing to their neuroprotective profile.

Tropomyosin-related Kinase B (TrkB) Receptor Agonism

A significant area of neuropharmacological research on flavonoids has focused on their interaction with the Tropomyosin-related Kinase B (TrkB) receptor. 7,8-dihydroxyflavone (B1666355) (7,8-DHF), a related compound, is a well-established TrkB agonist, meaning it binds to and activates the TrkB receptor, mimicking the effects of brain-derived neurotrophic factor (BDNF). researchgate.netbiosynth.com This activation is crucial for neuronal survival, growth, and synaptic plasticity. biosynth.com

Studies have shown that 7,8-DHF and its methylated metabolites can activate TrkB in the brain. researchgate.net This agonistic activity is considered a primary mechanism for the observed neuroprotective and antidepressant-like effects of these compounds in various animal models of neurological disorders. nih.govebi.ac.uk The activation of TrkB signaling pathways by these flavonoids offers a promising therapeutic strategy for conditions associated with reduced BDNF levels and TrkB signaling, such as Huntington's disease. ebi.ac.uk

Blood-Brain Barrier Permeation Mechanisms

A critical factor for the neuropharmacological activity of any compound is its ability to cross the blood-brain barrier (BBB). nih.gov Research indicates that 7,8-dihydroxyflavone (7,8-DHF) and its methylated metabolites, which would include 7,8-dimethoxyflavone (B191122), can penetrate the BBB. researchgate.net This ability to enter the central nervous system is essential for these compounds to exert their effects on brain cells.

The permeation of the BBB is a complex process, and for flavonoids, it is influenced by their chemical structure. nih.gov While specific mechanisms for this compound are not fully elucidated, it is known that efflux proteins like P-glycoprotein (P-gp) can significantly impact the transport of related flavonoids, such as 7,8-DHF, affecting their oral bioavailability. researchgate.net The ability of these flavonoids to cross the BBB and activate TrkB receptors within the brain underscores their potential as therapeutic agents for a range of neurological disorders. researchgate.net

Antioxidant Research and Free Radical Scavenging by this compound

Flavonoids are recognized for their antioxidant properties, which are attributed to their ability to donate electrons, scavenge free radicals, and chelate metal ions. These actions help protect cells from oxidative stress.

Reactive oxygen species (ROS) are byproducts of aerobic metabolism, with primary sources being the electron transport chain and the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) oxidase (NADPH-oxidase) complex. iiarjournals.org While ROS are involved in normal cellular signaling, their overproduction can lead to oxidative damage to key biomolecules like DNA, proteins, and lipids. iiarjournals.orgnih.govtypeset.io

Plants have developed both enzymatic and non-enzymatic antioxidant defense systems to counteract the harmful effects of excess ROS. mdpi.comfrontiersin.org The enzymatic system includes superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX), which work to neutralize ROS. mdpi.comfrontiersin.org Non-enzymatic antioxidants include compounds like flavonoids that can directly scavenge free radicals. frontiersin.org

The antioxidant mechanism of some flavonoids involves the donation of electrons to neutralize free radicals. For instance, the structure of certain flavonoids allows them to stabilize radicals through resonance, which is key to their radical-scavenging properties. core.ac.uk Some studies have shown that specific flavonoids can induce the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), further enhancing the cell's defense against oxidative stress. nih.gov This induction can be mediated by the generation of a small, signaling-appropriate amount of ROS, which in turn activates pathways like the Nrf-2/HO-1 pathway. nih.gov

Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage. The inhibition of this process is a key aspect of antioxidant activity. Flavonoids and other polyphenolic compounds have been evaluated for their ability to inhibit NADPH-catalyzed liver-microsomal lipid peroxidation. core.ac.uk

Research has shown that the presence and position of hydroxyl and acetoxy groups on the flavonoid structure are important for this inhibitory activity. For example, coumarins with two hydroxyl or two acetoxy groups ortho to each other have demonstrated strong antioxidant and radical-scavenging properties, capable of significantly reducing lipid peroxidation. core.ac.uk These compounds can terminate the radical chain reaction and prevent the propagation of lipid peroxidation. core.ac.uk In studies using the β-carotene bleaching method to assess inhibition of lipid peroxidation, certain flavonoids and extracts have shown significant activity. researchgate.net

Compound/ExtractInhibition of Lipid Peroxidation (%)ConcentrationAssay Method
Dihydroxy/Diacetoxy Coumarins~90%Not SpecifiedNADPH-catalysed lipid peroxidation
Crude Salvia poculata ExtractSignificantNot Specifiedβ-carotene bleaching method
β-sitosterolSignificantNot Specifiedβ-carotene bleaching method
Essential Oil of Salvia77.4 ± 0.5%0.8 mg/mLABTS(+)* scavenging
Hexane Extract of Salvia81.2 ± 0.1%0.8 mg/mLβ-carotene-linoleic acid

Metabolic Regulation and Enzyme Inhibition Studies

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor and transcription factor that plays a critical role in the regulation of glucose and lipid metabolism, as well as adipocyte differentiation. researchgate.netunivpancasila.ac.id Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used as insulin (B600854) sensitizers in the treatment of type 2 diabetes. researchgate.netunivpancasila.ac.id

Several natural compounds, including flavonoids, have been investigated for their potential to act as PPARγ agonists. In silico molecular docking studies have been employed to analyze the binding mechanisms of various phytocompounds with the PPARγ receptor. researchgate.net For instance, a study identified 5,4′-dihydroxy-7,8-dimethoxyflavanone as a potential partial PPARγ agonist. sorbonne-universite.fr This compound was shown to activate PPARγ and induce adipogenesis in 3T3-L1 cells. sorbonne-universite.fr Computational analyses have suggested that compounds like 5-hydroxy-7,8-dimethoxyflavanone can form hydrogen bonds with the PPARγ receptor, indicating effective ligand binding. researchgate.net

CompoundActivityMethodKey Findings
5,4′-dihydroxy-7,8-dimethoxyflavanonePartial PPARγ agonistIn vitro cell-based assays, molecular dockingInduced adipogenesis in 3T3-L1 cells. sorbonne-universite.fr
AliarinPartial PPARγ agonistIn vitro cell-based assays, molecular dockingInduced adipogenesis in 3T3-L1 cells. sorbonne-universite.fr
5-hydroxy-7,8-dimethoxyflavanonePPARγ ligandIn silico molecular dockingForms hydrogen bond with PPAR-γ receptor. researchgate.net

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is fundamental for muscle hypertrophy. nih.gov Activation of this pathway leads to the stimulation of the mammalian target of rapamycin (B549165) (mTOR), which in turn promotes protein synthesis. nih.govmdpi.com Conversely, Akt inhibits the forkhead box O (FoxO) family of transcription factors. nih.gov When inactive, FoxO remains in the cytoplasm, preventing the transcription of genes involved in muscle atrophy, such as MuRF1 and atrogin-1. nih.govmdpi.com

Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) is a key regulator of mitochondrial biogenesis. nih.govmdpi.com It works with nuclear respiratory factor 1 (NRF-1) to increase the expression of mitochondrial transcription factor A (Tfam), which is essential for mitochondrial DNA replication. nih.govmdpi.com

Studies on 5,7-dimethoxyflavone (DMF) have shown that it can influence these pathways. DMF has been found to stimulate the PI3K-Akt pathway, leading to the activation of the mTOR pathway for protein synthesis and the downregulation of genes involved in proteolysis. mdpi.com Furthermore, DMF has been shown to upregulate the expression of PGC-1α, NRF-1, and Tfam, thereby stimulating mitochondrial biogenesis. mdpi.com

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a wide range of substances, including drugs and flavonoids. mdpi.com The inhibition of these enzymes can lead to significant drug-drug interactions. The structure of flavonoids, including the number and position of hydroxyl and methoxy groups, greatly influences their inhibitory potential against different CYP isoforms. mdpi.combuu.ac.th

Research has investigated the inhibitory effects of various flavonoids on human CYP enzymes such as CYP1A1, CYP1A2, CYP1B1, 2C9, and 3A4. mdpi.comnih.gov For example, 5,7-dimethoxyflavone has been shown to be an inhibitor of CYP3A. mdpi.com A study on flavonoids from Andrographis paniculata identified 5-hydroxy-7,8-dimethoxyflavanone as having inhibitory effects on mosquito CYP6AA3 and CYP6P7 enzymes. buu.ac.thnih.gov The substitution of 7,8-dimethoxy groups on the A ring of a flavone was found to decrease its inhibitory competency compared to a similar structure without these groups. buu.ac.th

FlavonoidCYP Isoform(s) InhibitedIC50/Ki ValueNotes
5,7-dimethoxyflavoneCYP3ANot specifiedInhibition may be time-dependent. mdpi.com
5-hydroxy-7,8-dimethoxyflavanoneCYP6AA3, CYP6P7 (mosquito)Ki values not specified for this compound, but noted as less competent than 5,7,4'-trihydroxyflavone. buu.ac.thFound to be a less potent inhibitor compared to flavones. buu.ac.thnih.gov
5-hydroxy-7,8-dimethoxyflavone (B191477)CYP6AA3, CYP6P7 (mosquito)Decreased inhibition competency by about 5-fold compared to 5,7,4'-trihydroxyflavone. buu.ac.thSubstitution of 7,8-dimethoxy groups decreased inhibitory potential. buu.ac.th

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme located in the brush border of the small intestine that plays a crucial role in carbohydrate digestion. nih.govmdpi.com It catalyzes the final step in the breakdown of complex carbohydrates and disaccharides into absorbable monosaccharides, such as glucose. nih.govmdpi.comnih.gov The inhibition of this enzyme is a well-established therapeutic strategy to delay carbohydrate digestion and absorption, thereby reducing the rate of glucose entry into the bloodstream and suppressing postprandial hyperglycemia. nih.govmdpi.comresearchgate.net Consequently, alpha-glucosidase inhibitors are recognized as an effective approach for managing type 2 diabetes. nih.govscielo.br Research into naturally occurring compounds, including flavonoids, has identified potential candidates for alpha-glucosidase inhibition. rsc.orgsemanticscholar.org

Investigations into the biological activities of substituted flavanones have explored their potential as enzyme inhibitors. Specifically, 5-Hydroxy-7,8-dimethoxyflavanone, a compound isolated from plants such as Beilschmiedia obscura and Andrographis paniculata, has been evaluated for its ability to inhibit alpha-glucosidase. smujo.idresearchgate.net

Detailed research findings have demonstrated the inhibitory potential of this compound. In a study evaluating flavonoids from Beilschmiedia obscura, 5-Hydroxy-7,8-dimethoxyflavanone was screened for its activity against α-glucosidase from Bacillus stearothermophilus. The compound exhibited significant inhibitory activity, with a reported half-maximal inhibitory concentration (IC50) value of 30.55 ± 0.12 μM. researchgate.net This activity was notable when compared to the standard reference drug acarbose, which had an IC50 of 63.77 ± 0.08 μM in the same study. researchgate.net

Further computational studies have been conducted to predict the interaction between 5-Hydroxy-7,8-dimethoxyflavanone and the alpha-glucosidase enzyme. A molecular docking analysis, as part of a broader in silico and in vitro investigation of compounds from a Thai folk remedy, predicted a strong binding affinity for 5-Hydroxy-7,8-dimethoxyflavanone to the enzyme. nih.gov The study reported a binding energy of -9.30062 kcal/mol and a predicted IC50 value of 80.6 nM. nih.gov Molecular docking simulations suggested that the compound binds effectively to the active site of the protein's X-ray structure, which is consistent with the observed inhibitory activity. researchgate.net

The inhibitory activities from different research efforts are summarized in the table below.

Inhibitory Activity of 5-Hydroxy-7,8-dimethoxyflavanone against Alpha-Glucosidase

Source Organism of CompoundEnzyme SourceReported IC50 ValueReference
Beilschmiedia obscuraBacillus stearothermophilus30.55 ± 0.12 μM researchgate.net
Andrographis paniculataNot Specified (Predicted)80.6 nM (Predicted) nih.gov

Structure Activity Relationship Sar Analysis of 7,8 Dimethoxyflavanone Derivatives

Influence of Hydroxyl and Methoxy (B1213986) Substitutions on Biological Activity

The presence and placement of hydroxyl (-OH) and methoxy (-OCH₃) groups on the flavanone (B1672756) core are critical determinants of the biological activity of 7,8-dimethoxyflavanone derivatives. These substitutions significantly impact properties such as antioxidant capacity, anti-inflammatory effects, and anticancer potential.

The interplay between hydroxyl and methoxy groups is crucial. While hydroxyl groups often enhance antioxidant activity through their ability to donate hydrogen atoms and stabilize free radicals, methoxy groups can contribute to increased lipophilicity, which may improve membrane permeability and bioavailability. mdpi.compreprints.org However, excessive methoxylation can sometimes lead to a decrease in activity, possibly due to steric hindrance or a reduction in the molecule's ability to form crucial hydrogen bonds with biological targets. mdpi.compreprints.org

Research indicates that the adjacent methoxy groups at the 7 and 8 positions of the A-ring in 7,8-dimethoxyflavone (B191122) contribute to its anti-inflammatory activity by stabilizing interactions with inflammatory mediators. In contrast, hydroxyl groups, such as in 7,8-dihydroxyflavone (B1666355), tend to enhance antioxidant capacity but may lead to reduced metabolic stability when compared to their methoxylated counterparts.

The position of these substitutions on both the A and B rings of the flavonoid structure is a key factor. For instance, in some cancer cell lines, a C5-OH group is favored for inducing strong cytotoxic effects. preprints.org The combination of methoxy groups on the A-ring (at positions C6, C7, or C8) with both methoxy and hydroxyl groups in adjacent positions on the B-ring (C3' and C4') can strengthen biological activity. preprints.org The presence of a methoxy group at the C7 position has been specifically linked to enhanced anti-inflammatory and neuroprotective activities. mdpi.com

Studies comparing different methoxyflavones have shown that the arrangement of these groups can lead to varied biological outcomes. For example, moving a methoxy group from the C5 to the C8 position did not significantly improve the cytotoxic effect of a tetramethoxyflavone derivative on HCT116 colon cancer cells. mdpi.com This highlights the nuanced and context-dependent nature of SAR in this class of compounds.

The following table summarizes the influence of hydroxyl and methoxy substitutions on the biological activities of various flavanone derivatives based on available research findings.

Compound/DerivativeSubstitution PatternObserved Biological ActivityReference(s)
7,8-Dimethoxyflavone7,8-di-OCH₃Anti-inflammatory activity
7,8-Dihydroxyflavone7,8-di-OHEnhanced antioxidant capacity, reduced metabolic stability nih.gov
5-Hydroxy-7,8-dimethoxyflavanone (B1148985)5-OH, 7,8-di-OCH₃Anti-inflammatory, potential antioxidant, and anti-cancer effects lookchem.comontosight.aichemfaces.com
5,7-Dimethoxyflavone (B190784)5,7-di-OCH₃Antidiabetic effects, BACE1 inhibitory activity nih.gov
7,3'-Dimethoxyflavone7-OCH₃, 3'-OCH₃Critical for antiproliferative activity
3',4'-Dimethoxyflavone3',4'-di-OCH₃Favors neuroprotective effects
5,3'-dihydroxy-3,6,7,8,4'-PeMF5,3'-di-OH, 3,6,7,8,4'-penta-OCH₃Strong cytotoxic effect on MCF-7 breast cancer cells mdpi.com
7,8,3',4'-Tetramethoxyflavone7,8,3',4'-tetra-OCH₃Marginal reduction in HCT116 cell viability mdpi.com

Stereochemical Aspects and Their Contribution to Activity

The stereochemistry of flavanones, which possess a chiral center at the C2 position of the C-ring, is a significant factor influencing their biological activity. Unlike flavones, which have a planar structure due to the C2-C3 double bond, flavanones can exist as (S) and (R) enantiomers. nih.gov This three-dimensional arrangement can lead to different interactions with chiral biological targets such as enzymes and receptors.

For instance, research on 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone has highlighted the importance of its stereochemistry in its cytotoxic and antitumor activities. koreascience.kr The specific spatial orientation of the phenyl group at the C2 position can affect how the molecule binds to the active site of a target protein.

The planarity of the flavonoid ring system in flavones, which lack this chiral center, contributes to their stability and influences their interaction with biological targets. The rigid, planar conformation is a key feature of their molecular structure. In contrast, the non-planar nature of the flavanone C-ring allows for conformational flexibility, which can also play a role in biological activity.

Role of Specific Functional Group Interactions (e.g., Hydrogen Bonding)

Specific functional group interactions, particularly hydrogen bonding, are fundamental to the mechanism of action of this compound and its derivatives. The hydroxyl and carbonyl groups present in the flavanone structure are key players in forming these non-covalent interactions with biological macromolecules.

The presence of a hydroxyl group at the C5 position is particularly noteworthy. This group can form a strong intramolecular hydrogen bond with the carbonyl group at the C4 position, creating a stable six-membered ring. vulcanchem.comiucr.org This interaction can influence the planarity and electronic properties of the molecule, thereby affecting its binding affinity to target proteins.

Furthermore, hydroxyl groups on the flavonoid rings can act as both hydrogen bond donors and acceptors, facilitating interactions with amino acid residues in the active sites of enzymes or the binding pockets of receptors. preprints.org For example, studies have shown that hydroxyl groups are crucial for the inhibition of enzymes like acetylcholinesterase. mdpi.com The ability of hydroxyl groups to form hydrogen bonds is considered more robust than that of methoxy groups, which can act as hydrogen bond acceptors but not donors. preprints.org

Molecular docking studies have provided insights into the specific hydrogen bonding interactions between flavanone derivatives and their protein targets. For instance, derivatives of 5-hydroxy-7,8-dimethoxyflavone (B191477) have been shown to form hydrogen bonds with key amino acid residues like Leu141 and Ser144 in certain target proteins. unmul.ac.id These specific interactions are critical for the observed biological activity.

Advanced Analytical and Research Methodologies in 7,8 Dimethoxyflavanone Studies

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS)

Chromatographic methods are fundamental to the isolation and quantification of 7,8-Dimethoxyflavanone and its metabolites from complex mixtures, such as plant extracts or biological samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation and purification of flavonoids. In the study of this compound and related compounds, HPLC is often used in bioactivity-guided fractionation to isolate active constituents from plant extracts like Andrographis paniculata. acs.org For instance, a study on the flavonoid 3',4',5'-trimethoxyflavonol utilized HPLC with fluorescence detection for its quantification in plasma and tissues of mice, demonstrating the technique's sensitivity for pharmacokinetic studies. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the identification and quantification of compounds with high specificity and sensitivity. LC-MS has been instrumental in metabolic studies of flavonoids. For example, it was used to tentatively identify 4',5-dihydroxy-7,8-dimethoxyflavone (B12860063) glucoside as a metabolite in beagle dogs after oral administration of an Andrographis paniculata formulation. nih.gov

Spectroscopic Methods for Structural Elucidation (e.g., NMR, HRESIMS)

Spectroscopic techniques are crucial for determining the precise chemical structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H-NMR and ¹³C-NMR) provides detailed information about the carbon-hydrogen framework of a molecule. It is a definitive method for structure elucidation. For example, in the microbial transformation of 7-methoxyflavanone (B1630992), the reduction of the carbonyl group was confirmed by the appearance of a new signal in the ¹H-NMR spectrum and a shift in the ¹³C-NMR spectrum. nih.gov The structures of various microbial metabolites of 7,8-dimethoxyflavone (B191122) have been established using spectroscopic methods, including NMR. tandfonline.comnih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is often used in conjunction with NMR to confirm the molecular formula of a newly isolated or synthesized compound.

In Vitro Cell-Based Assay Systems (e.g., Reporter Gene Assays, MTT Assays, Flow Cytometry, Western Blot Analysis)

A variety of in vitro cell-based assays are employed to investigate the biological activities and mechanisms of action of this compound and its analogs at the cellular level.

Reporter Gene Assays: These assays are used to study the regulation of gene expression. For example, a reporter gene assay was used to demonstrate that 5-hydroxy-7,8-dimethoxyflavanone (B1148985) significantly inhibited the transcriptional activity of NF-κB in RAW 264.7 macrophages. acs.orgchemfaces.comnih.govresearchgate.netresearchgate.net

MTT Assays: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. The anti-proliferative effects of 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone on gastric cancer cell lines MKN28 and MKN45 were determined using the MTT assay. archivesofmedicalscience.comarchivesofmedicalscience.com Similarly, the cytotoxicity of this compound derivatives has been evaluated in various cancer cell lines using this method.

Flow Cytometry: This technique is used to analyze the physical and chemical characteristics of particles, including cells. In cancer research, it is frequently used to analyze the cell cycle and apoptosis (programmed cell death). For instance, flow cytometry was used to show that 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone induced G1 phase cell cycle arrest and apoptosis in MKN28 gastric cancer cells. archivesofmedicalscience.comarchivesofmedicalscience.com

Western Blot Analysis: Western blotting is a widely used technique to detect specific proteins in a sample. It has been used to investigate the effect of this compound derivatives on the expression of various proteins involved in cellular signaling pathways. For example, Western blot analysis showed that 5,4'-Dihydroxy-7,8-dimethoxyflavanone enhanced the expression of adipogenic factors like PPARγ and C/EBPβ. sorbonne-universite.fr It was also used to determine the expression levels of proteins such as p21, MMP2/-9, PI3K, and c-Myc in gastric cancer cells treated with a tetrahydroxy-dimethoxyflavone derivative. archivesofmedicalscience.comarchivesofmedicalscience.com Furthermore, this technique has been employed to analyze the expression of proteins involved in inflammation, such as NOD-like receptor protein 3 (NLRP3) and caspase-1. researchgate.net

Preclinical In Vivo Models for Efficacy Assessment

To evaluate the potential therapeutic efficacy of this compound and its derivatives in a living organism, preclinical studies using animal models are essential.

Rodent Models: Mice and rats are commonly used to create models of human diseases. For example, the ApcMin mouse model, which is susceptible to intestinal adenoma formation, is a frequently used preclinical model for colorectal cancer chemoprevention studies. nih.gov In the context of neurodegenerative diseases, rodent models such as those induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) are used to assess neuroprotective effects.

Pharmacokinetic Studies: Animal models, such as beagle dogs, are also used for pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov Such studies are crucial for the development of effective drug formulations. nih.gov

Computational Chemistry and In Silico Modeling (e.g., Molecular Docking, QSAR)

Computational approaches are increasingly used to predict the biological activity of compounds and to understand their interactions with molecular targets, thereby accelerating the drug discovery process.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular docking studies have been used to investigate the interaction of 5-hydroxy-7,8-dimethoxyflavanone with P-glycoprotein, suggesting a similar binding affinity to the known inhibitor verapamil. nih.govresearchgate.net Docking simulations have also been performed to analyze the binding of 5,4'-Dihydroxy-7,8-dimethoxyflavanone to PPARγ. sorbonne-universite.fr Furthermore, the binding interactions of various phytochemicals, including 5-hydroxy-7,8-dimethoxyflavanone, with proteins like the NF-κB p50 subunit and targets of SARS-CoV-2 have been explored using this method. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones. QSAR studies have been conducted on flavonoids to understand their interaction with receptors like the GABA(A) receptor, although specific studies focusing solely on this compound are part of a broader analysis of flavonoids. tandfonline.comconicet.gov.ar

Microbial Transformation and Biocatalysis Methodologies

Microbial transformation utilizes microorganisms to carry out specific chemical reactions on a substrate, offering a green and efficient alternative to chemical synthesis for producing novel derivatives.

Fungal and Bacterial Transformations: Various microorganisms, particularly filamentous fungi, have been shown to metabolize flavonoids. For example, the microbial transformation of 7,8-dimethoxyflavone by Mucor ramannianus produced several hydroxylated and demethylated metabolites. tandfonline.comnih.govusda.gov In contrast, Aspergillus flavus converted it to a single metabolite, 7-hydroxy-8-methoxyflavone. tandfonline.comnih.govusda.gov These studies demonstrate the potential of microorganisms to generate a diverse range of this compound derivatives with potentially new biological activities. The use of microorganisms as predictive models for mammalian drug metabolism is also an area of interest. usda.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.